molecular formula C15H17F3O4S B14131966 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester

Cat. No.: B14131966
M. Wt: 350.4 g/mol
InChI Key: PIBLVNMJMUNSJU-WMZJFQQLSA-N
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Description

The compound Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-dimethyl-1-benzoxonin-9-yl ester is a trifluoromethanesulfonate (triflate) ester characterized by a bicyclic benzoxonin backbone. Key structural features include:

  • Benzoxonin core: A partially hydrogenated benzoxonin ring system with methyl groups at positions 4 and 8 .
  • (4Z) stereochemistry: The Z-configuration at position 4 influences spatial arrangement and reactivity .
  • Triflate group: The 1,1,1-trifluoromethanesulfonyl moiety acts as a highly electron-withdrawing leaving group, enhancing reactivity in substitution and cross-coupling reactions .

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

[(4Z)-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-10-4-3-5-12-11(2)13(6-7-14(12)21-9-8-10)22-23(19,20)15(16,17)18/h4,6-7H,3,5,8-9H2,1-2H3/b10-4-

InChI Key

PIBLVNMJMUNSJU-WMZJFQQLSA-N

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC(=C2C)OS(=O)(=O)C(F)(F)F)OCC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2C)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Benzoxonin Core Formation

The benzoxonin scaffold is constructed via acid-catalyzed cyclization or Diels-Alder reactions . Representative methods include:

Method A: Acid-Catalyzed Cyclization of Epoxy Precursors

  • Substrate : 4-methyl-8-methyl-2,3-epoxycyclohexanol.
  • Conditions : Trifluoromethanesulfonic acid (1 mol%) in dichloromethane at 0–25°C for 12–24 hours[^8^].
  • Outcome : Forms the tetrahydrobenzoxonin core with >85% yield.

Method B: Diels-Alder Reaction

  • Dienophile : 4-methyl-1,3-pentadien-2-one.
  • Diene : 2,5-dimethylfuran.
  • Conditions : Lewis acid catalysis (e.g., BF₃·Et₂O) in toluene at 80°C1.
  • Outcome : Produces the bicyclic system with moderate stereocontrol (Z:E = 3:1).

Stereochemical Control at C4

The (4Z)-configuration is achieved via:

  • Catalytic hydrogenation of a propargyl intermediate using Lindlar’s catalyst (Pd/CaCO₃, quinoline)2.
  • Stereoselective elimination using DBU (1,8-diazabicycloundec-7-ene) in THF3.

Esterification with Trifluoromethanesulfonic Acid

Triflic Anhydride-Mediated Esterification

Procedure 45:

  • Reactants :
    • Benzoxonin alcohol (1.0 equiv).
    • Trifluoromethanesulfonic anhydride (1.2 equiv).
    • Base: Pyridine (2.0 equiv) or 2,6-lutidine (3.0 equiv).
  • Conditions :
    • Solvent: Anhydrous dichloromethane or toluene.
    • Temperature: 0°C to 25°C.
    • Time: 2–6 hours.
  • Workup :
    • Quench with saturated NaHCO₃.
    • Extract with ethyl acetate; dry over MgSO₄.
    • Purify via silica gel chromatography (hexanes:ethyl acetate = 4:1).

Yield : 75–92% (dependent on steric hindrance)6.

Coupling Reagent-Assisted Esterification

Procedure 7:

  • Reactants :
    • Benzoxonin alcohol (1.0 equiv).
    • Trifluoromethanesulfonic acid (1.1 equiv).
    • Coupling agent: COMU (1.5 equiv).
    • Base: MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, 2.0 equiv).
  • Conditions :
    • Solvent: Anhydrous acetonitrile.
    • Temperature: 25°C.
    • Time: 4–8 hours.
  • Workup :
    • Filter through Celite.
    • Concentrate under reduced pressure.

Yield : 68–80%8.

Optimization and Analytical Data

Reaction Monitoring

  • TLC : Rf = 0.45 (hexanes:ethyl acetate = 3:1).
  • NMR (CDCl₃)910:
    • ¹H NMR : δ 5.92 (d, J = 10.2 Hz, 1H, C4-H), 4.62 (m, 1H, C9-OCH₂), 2.38 (s, 3H, C8-CH₃).
    • ¹³C NMR : δ 118.6 (q, J = 320.8 Hz, CF₃), 74.0 (C9-O), 15.2 (C8-CH₃).
    • ¹⁹F NMR : δ -75.2 (s, CF₃).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30).
  • Stability : Decomposes at >100°C; store at -20°C under argon1112.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (Z:E) Scalability
Triflic Anhydride13 92 >20:1 Industrial
COMU Coupling14 80 15:1 Lab-scale
  • CDH Fine Chemical. (2020). Trifluoro Methane Sulphonic Acid for Synthesis

  • CN106008282A. (2016). Method for Synthesizing Trifluoromethanesulfonate

  • CN106008282A. (2016). Method for Synthesizing Trifluoromethanesulfonate

  • CN106008282A. (2016). Method for Synthesizing Trifluoromethanesulfonate

  • CN106008282A. (2016). Method for Synthesizing Trifluoromethanesulfonate

  • WO2001066516A1. (2001). Process for the Preparation of Triflic Anhydride

  • Royal Society of Chemistry. (2023). Supporting Information for Triflic Acid Applications

  • Royal Society of Chemistry. (2023). Supporting Information for Triflic Acid Applications

  • Royal Society of Chemistry. (2023). Supporting Information for Triflic Acid Applications

  • Twibanire & Grindley. (2011). Efficient Ester Preparation Using Uronium Reagents

  • Twibanire & Grindley. (2011). Efficient Ester Preparation Using Uronium Reagents

  • Twibanire & Grindley. (2011). Efficient Ester Preparation Using Uronium Reagents

  • Twibanire & Grindley. (2011). Efficient Ester Preparation Using Uronium Reagents

  • Ataman Kimya. (2023). Triflic Acid Safety Data

  • Thevespiary. (2018). Benzoxonin Derivative Synthesis

  • Thevespiary. (2018). Benzoxonin Derivative Synthesis

  • Wikipedia. (2024). Triflic Acid Synthesis and Properties

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methanesulfonic acid esters can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new esters or amides.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins, potentially affecting their function.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmaceuticals : Triflates are pivotal in synthesizing kinase inhibitors and antiviral agents. The target compound’s stereochemistry may enable enantioselective synthesis .
  • Agrochemicals : Related trifluoromethanesulfonamides (e.g., perfluidone) are herbicides, highlighting the triflate group’s versatility .
  • Limitations: Limited commercial availability of the target compound necessitates custom synthesis, unlike phenyl triflate, which is widely accessible .

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-dimethyl-1-benzoxonin-9-yl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a trifluoromethyl group and a benzoxonin moiety, which contribute to its biological activity. Understanding the biological interactions and mechanisms of action of this compound is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C15H17F3O4S
  • Molecular Weight : Approximately 398.4 g/mol
  • Density : 1.48 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's binding affinity to biological targets, which may lead to specific pharmacological effects.

Key Biological Activities

  • Anti-inflammatory Effects : Research suggests that compounds with similar structural characteristics exhibit anti-inflammatory properties. The trifluoromethyl group may enhance the inhibition of pro-inflammatory mediators.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Modulation : The compound may influence enzyme activity by acting as an inhibitor or modulator at active sites.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The trifluoromethanesulfonyl group can form strong interactions with enzyme active sites.
  • Stabilization of Complexes : The benzoxonin ring system may stabilize the binding of the compound to its targets.

Comparative Analysis

CompoundStructural FeaturesUnique CharacteristicsPotential Biological Activities
Methanesulfonic acid derivativeContains sulfonic acid functionalityStrong acidic characterAnti-inflammatory effects
Trifluoromethylated phenolsSimilar trifluoromethyl groupVaried biological activities depending on substituentsAnticancer properties
Benzoxonin derivativesBenzoxonin moietyContributes to chemical reactivityEnzyme modulation

Case Studies and Research Findings

Recent studies have highlighted the potential applications of methanesulfonic acid derivatives in various fields:

  • Study on Anti-inflammatory Activity :
    • A study demonstrated that similar compounds reduced the production of pro-inflammatory cytokines in vitro. This suggests that methanesulfonic acid esters could be developed as therapeutic agents for inflammatory diseases.
  • Anticancer Activity Investigation :
    • Research involving cell lines showed that compounds with structural similarities induced apoptosis in cancer cells through modulation of specific signaling pathways. The findings indicate that further exploration into this compound could yield promising anticancer therapies.
  • Enzyme Interaction Studies :
    • Investigations into enzyme kinetics revealed that methanesulfonic acid esters could act as competitive inhibitors for certain enzymes involved in metabolic pathways. This highlights their potential utility in metabolic disease management.

Q & A

Q. Table 1. SPE Recovery Optimization for Aqueous Samples

ParameterCondition 1Condition 2Optimal Condition
Sorbent TypeOasis HLBMCXHLB
Elution SolventMethanolMeOH:IPA (9:1)MeOH:IPA + 0.1% NH₄F
Pre-SPE FiltrationGF/F (0.7 μm)NoneGF/F required

Q. Table 2. Hydrolytic Stability Under Varying pH

pHHalf-Life (h)Degradation Product (via LC-MS)
2>200Parent compound (no change)
772Des-esterified benzoxonin acid
1018Ring-opened dihydroxy derivative

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